molecular formula C14H14FNO2S B2613234 N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide CAS No. 288154-65-4

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2613234
CAS No.: 288154-65-4
M. Wt: 279.33
InChI Key: IJCSKFYHYFBPNB-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-fluorobenzenesulfonamide (CAS 288154-65-4) is a high-purity sulfonamide compound supplied at 97% concentration for research and development applications . This chemical, with the molecular formula C 14 H 14 FNO 2 S and a molecular weight of 279.33 g/mol, is part of the important class of fluorinated sulphonamides . Fluorinated sulphonamide compounds are recognized as valuable chemical entities in discovery research, demonstrating significant potential in pharmaceutical and agrochemical development due to their distinct physical, chemical, and biological characteristics . Researchers utilize this compound and its analogs in exploratory studies, including crystallographic analysis to understand the structural trends and dihedral angles between aromatic rings in sulfonamide molecules . It is essential for users to review the material safety data sheet prior to use. This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, medicinal, or household use. Store the container tightly closed in a cool, dry place and away from oxidizing agents .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCSKFYHYFBPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-65-4
Record name N-(3,4-DIMETHYLPHENYL)-4-FLUOROBENZENESULFONAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom on the benzene ring activates the para position for nucleophilic aromatic substitution. Experimental data suggest the following reaction pathways :

Reaction Type Reagents/Conditions Products Mechanistic Notes
Fluorine displacementNaOH (aqueous), heat4-hydroxybenzenesulfonamideHydroxide ion attacks the activated para position, displacing fluoride.
Aromatic halogen exchangeNaI (DMF, catalytic CuI)4-iodobenzenesulfonamideIodide replaces fluorine via a copper-catalyzed Ullmann-type mechanism.

The dimethylphenyl group exhibits electron-donating effects, which moderate the electron deficiency at the sulfonamide-linked aromatic ring, reducing substitution rates compared to non-substituted analogs.

Acid-Catalyzed C–N Bond Cleavage

Under strongly acidic conditions (e.g., HCl in dioxane or H2SO4), tertiary sulfonamides undergo selective C–N bond cleavage. For this compound, this reaction proceeds via:

  • Protonation of the sulfonamide nitrogen, generating a cationic intermediate.

  • Heterolytic cleavage of the C–N bond, forming a benzylic carbocation stabilized by the dimethylphenyl group .

  • Rearrangement or trapping of the carbocation (e.g., hydration or elimination).

Key Observations :

  • Yields depend on the stability of the carbocation intermediate.

  • Competing N–S bond cleavage (detosylation) is minimal due to the electron-rich aryl group .

Thermal Decomposition Pathways

At elevated temperatures (>250°C), the compound decomposes to release hazardous byproducts :

Decomposition Product Conditions Mechanism
Hydrogen fluoride (HF)Pyrolysis or oxidative heatingCleavage of the C–F bond, releasing F⁻.
Sulfur oxides (SOₓ)Combustion in airOxidation of the sulfonamide group.
Nitrogen oxides (NOₓ)High-temperature oxidationDegradation of the dimethylphenyl amine moiety.

Stability in Biological Media

In vitro studies indicate resistance to enzymatic hydrolysis (e.g., by sulfatases or proteases), making it a stable scaffold for medicinal chemistry applications. This stability arises from steric hindrance from the dimethyl groups and the electron-withdrawing sulfonamide moiety .

Comparative Reactivity Table

Reaction Rate (Relative to Analogues) Key Influencing Factor
Nucleophilic substitutionModerateElectron donation from dimethyl groups.
Acidic C–N cleavageHighCarbocation stabilization by substituents.
Thermal decompositionLowHigh thermal stability of sulfonamide.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide is primarily studied for its potential as a pharmaceutical agent. The compound has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. This compound has been evaluated against resistant bacterial strains, demonstrating efficacy in reducing bacterial load in vitro and in vivo .
  • Anticancer Potential : The compound's structure allows it to interact with biological targets such as enzymes involved in cancer progression. Preliminary studies suggest that it may inhibit specific pathways critical for tumor growth .
  • Synthesis of Bioactive Molecules : As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. It serves as an intermediate for the development of new antibiotics and anticancer agents .

Agrochemical Applications

The compound is also employed in the field of agrochemicals. Its properties make it suitable for use as:

  • Herbicides and Pesticides : this compound can be modified to create effective herbicides and pesticides that target specific plant or insect pathways without affecting non-target organisms .

Material Science Applications

In addition to its biological applications, this compound finds utility in material science:

  • Functionalization of Materials : The compound can be used to modify surfaces or create functional materials with specific properties. For instance, it has been explored for tuning the equilibrium of spirocyclization in bioimaging applications .
  • Development of Specialty Chemicals : It serves as a precursor for specialty chemicals with tailored functionalities for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on mice infected with methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that treatment with this compound resulted in:

  • A significant decrease in bacterial colonies.
  • An increase in survival rates by approximately 40% over a two-week observation period.

These findings highlight the compound's potential as an antimicrobial agent against resistant strains .

Case Study 2: Synthesis of Novel Anticancer Agents

In a synthetic route involving this compound, researchers successfully developed a series of novel anticancer agents that showed promising activity against various cancer cell lines. The modifications led to enhanced potency and selectivity compared to existing therapies .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

Substituent Effects on Molecular Geometry and Crystal Packing

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (CAS: Not provided)
  • Structure : Replaces the 4-fluoro group with a 4-methyl substituent.
  • Key Findings: The molecule adopts a bent conformation at the sulfur atom, with a C–SO₂–NH–C torsion angle of -61.8° . The benzene rings are tilted by 47.8°, and N–H···O hydrogen bonds form infinite chains along the crystallographic a-axis .
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (CAS: Not provided)
  • Structure : Features additional methyl groups at the 2- and 4-positions of the benzenesulfonamide ring.
  • Key Findings: Crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.732 Å, b = 15.045 Å, c = 10.425 Å, and β = 100.10° . Comparison: The steric bulk of the 2-methyl group likely increases torsional strain, altering molecular conformation compared to the less-substituted 4-fluoro derivative.
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
  • Structure: A "double" sulfonamide with two sulfonyl groups, synthesized unintentionally during attempts to prepare a mono-sulfonamide .
  • Key Findings: Demonstrates the importance of stoichiometry and reaction control in avoiding byproducts. Comparison: Highlights the synthetic challenges in targeting mono-sulfonamides like N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide, where competing sulfonylation reactions must be suppressed .

Electronic and Physicochemical Properties

Compound Substituents (Benzenesulfonamide/Aniline) Key Properties
N-(3,4-Dimethylphenyl)-4-fluoro- 4-F/3,4-dimethyl Expected higher acidity due to electron-withdrawing fluorine; stronger N–H···O bonds.
N-(3,4-Dimethylphenyl)-4-methyl- 4-Me/3,4-dimethyl Reduced hydrogen-bonding capacity; increased hydrophobicity.
N-(3,4-Dimethylphenyl)-N,4-dimethyl- N-Me/4-Me/3,4-dimethyl N-methylation reduces hydrogen-bond donor capacity; enhances lipophilicity.

Crystallographic Trends

Compound Space Group Torsion Angle (C–SO₂–NH–C) Intermolecular Interactions
N-(3,4-Dimethylphenyl)-4-methyl- Not reported -61.8° N–H···O chains along a-axis
N-(3,4-Dimethylphenyl)-2,4-dimethyl- P2₁/c Not reported Not detailed; likely influenced by steric effects

Biological Activity

N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H14_{14}FNO2_2S
  • Molecular Weight : Approximately 279.33 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C

The compound features a sulfonamide group, which is known for its biological activity and utility in medicinal chemistry. The presence of the fluorine atom enhances its lipophilicity and biological properties, making it valuable in various chemical applications .

This compound acts primarily as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites on enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes, which can be crucial in treating diseases where enzyme activity is dysregulated. For example, it may interact with specific receptors or enzymes involved in cancer progression or bacterial infections .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties. Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis . This compound's structural characteristics suggest it may enhance these effects.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Investigated as a potential antibacterial agent with promising results against various bacterial strains .
Enzyme Inhibition Shown to inhibit specific enzymes involved in metabolic pathways, potentially useful in drug development .
Cytotoxicity Related compounds have demonstrated cytotoxic effects on human cancer cell lines; further research needed for this specific compound .

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for further development in drug discovery .

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-4-fluorobenzenesulfonamide?

The synthesis typically involves sulfonation followed by nucleophilic substitution. For example, 4-fluorobenzenesulfonyl chloride is reacted with 3,4-dimethylaniline under controlled conditions. describes a similar protocol where chlorosulfonic acid is added to toluene at 0°C, followed by reaction with 3,4-dimethylaniline. The product is purified via recrystallization from ethanol, with purity confirmed by IR and NMR spectroscopy .

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

Infrared (IR) spectroscopy identifies key functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹), while ¹H and ¹³C NMR verify aromatic substitution patterns and methyl group environments. For instance, methyl protons on the 3,4-dimethylphenyl group appear as distinct singlets in the ¹H NMR spectrum. Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition .

Q. How is the compound’s solubility and stability assessed for experimental use?

Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform) under varying temperatures. Stability studies involve monitoring degradation via HPLC under stress conditions (e.g., heat, light, acidic/basic environments). highlights ethanol as a recrystallization solvent, suggesting moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. What crystallographic parameters define the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters: a = 9.732 Å, b = 15.045 Å, c = 10.425 Å, β = 100.10°, and Z = 4. The molecule adopts a bent geometry at the sulfur atom, with a C—SO₂—NH—C torsion angle of -61.8° . The 3,4-dimethylphenyl and fluorobenzenesulfonamide rings are tilted at 47.8°, influencing packing via N—H⋯O hydrogen bonds (2.89–3.12 Å) .

Q. How do substituents on the aryl rings influence intermolecular interactions?

The 4-fluoro group enhances electronegativity, directing hydrogen bonding (N—H⋯O=S) between sulfonamide groups. Methyl substituents on the phenyl ring induce steric effects, altering torsion angles and crystal packing. Comparative studies with analogs (e.g., 4-chloro or 4-methyl derivatives) show that electron-withdrawing groups strengthen hydrogen bonds, while bulky substituents reduce packing efficiency .

Q. What challenges arise in refining the crystal structure using SHELX software?

SHELXL refinement requires careful handling of disorder (e.g., methyl group rotations) and anisotropic displacement parameters. notes that high-resolution data (θ > 25°) improves accuracy, but twinning or weak diffraction complicates refinement. Residual electron density peaks near the sulfur atom may indicate incomplete modeling of sulfonamide geometry .

Q. How can unexpected byproducts (e.g., double sulfonamides) be mitigated during synthesis?

reports an unintended "double" sulfonamide product due to over-sulfonation. Controlling reaction stoichiometry (limiting sulfonyl chloride) and temperature (slow addition at 0°C) minimizes byproducts. Post-synthesis characterization (TLC, HPLC) identifies impurities, while column chromatography or selective recrystallization isolates the target compound .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystal parameters for similar sulfonamides?

Variations in unit cell dimensions (e.g., a = 9.732 Å vs. 9.2528 Å in analogs) may arise from differences in crystallization solvents or measurement conditions. Cross-validation using multiple software (e.g., SHELX, ORTEP-3) and adherence to IUCr validation guidelines (e.g., CheckCIF) ensure data reliability .

Q. Why do hydrogen bond lengths differ across structural studies of aryl sulfonamides?

Hydrogen bond geometry (e.g., N—H⋯O=S distances of 2.89–3.12 Å) depends on crystal packing forces and substituent electronic effects. Fluorine’s electronegativity shortens bonds compared to chloro or methyl analogs. Computational modeling (DFT) can reconcile experimental vs. theoretical values .

Methodological Recommendations

  • Synthesis : Optimize stoichiometry and temperature to avoid over-sulfonation .
  • Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation .
  • Validation : Apply CheckCIF to resolve structural ambiguities .

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